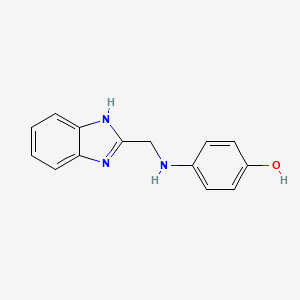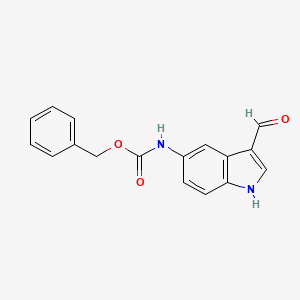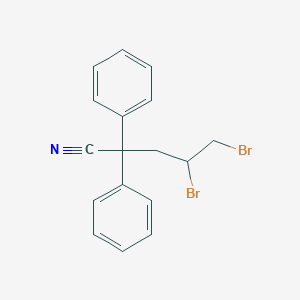
2-Methylbenzene-1,4-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzene-1,4-dithiol is an organic compound with the molecular formula C7H8S2 It is a derivative of benzene, where two thiol groups (-SH) are substituted at the 1 and 4 positions, and a methyl group (-CH3) is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzene-1,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-dibromobenzene with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable processes, such as the catalytic hydrogenation of 2-methyl-1,4-dinitrobenzene followed by thiolation. This method ensures higher yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzene-1,4-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Methylbenzene-1,4-dithiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Methylbenzene-1,4-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dithiol: Lacks the methyl group at the 2 position.
2-Methylbenzene-1,4-diol: Contains hydroxyl groups instead of thiol groups.
1,4-Dimethylbenzene: Contains two methyl groups instead of thiol groups.
Properties
CAS No. |
10493-79-5 |
|---|---|
Molecular Formula |
C7H8S2 |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
2-methylbenzene-1,4-dithiol |
InChI |
InChI=1S/C7H8S2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 |
InChI Key |
QNQBPLJBKMDKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















